Ethyl 3-(1-aminocyclopropyl)benzoate
Description
Ethyl 3-(1-aminocyclopropyl)benzoate is a benzoate ester derivative characterized by a cyclopropylamine substituent at the 3-position of the benzene ring.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 3-(1-aminocyclopropyl)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11(14)9-4-3-5-10(8-9)12(13)6-7-12/h3-5,8H,2,6-7,13H2,1H3 |
InChI Key |
BGWGOMAAPCMRDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-aminocyclopropyl)benzoate typically involves the esterification of 3-(1-aminocyclopropyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The general reaction scheme is as follows:
3-(1-aminocyclopropyl)benzoic acid+ethanolacid catalystEthyl 3-(1-aminocyclopropyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of a phase transfer catalyst to enhance the reaction rate and yield. The process typically includes the following steps:
- Dissolving sodium benzoate and toluene in an autoclave.
- Introducing chloroethane under controlled temperature and pressure conditions.
- Filtering off the sodium chloride byproduct and recycling the toluene solvent.
- Purifying the product via vacuum distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-aminocyclopropyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: 3-(1-aminocyclopropyl)benzoic acid and ethanol.
Reduction: 3-(1-aminocyclopropyl)benzyl alcohol.
Substitution: Derivatives with different alkyl or acyl groups attached to the amino group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and anesthesia.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-aminocyclopropyl)benzoate involves its interaction with specific molecular targets, such as sodium ion channels in nerve cells. By binding to these channels, the compound can inhibit the passage of sodium ions, thereby blocking nerve impulse conduction and producing a local anesthetic effect . This action is similar to that of other local anesthetics, which reduce membrane excitability and prevent the transmission of pain signals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Reactivity
Ethyl 4-(Dimethylamino)Benzoate
- Structure: Features a dimethylamino group at the 4-position instead of a cyclopropylamine.
- Reactivity : Demonstrates higher reactivity in resin formulations, achieving a greater degree of conversion compared to methacrylate-based amines. This is attributed to its efficient electron-donating capacity, which accelerates polymerization processes .
- Applications : Preferred in resin cements for dental and industrial applications due to superior physical properties, such as tensile strength and thermal stability .
Methyl 3-(1-Amino-3-Hydroxypropyl)Benzoate Hydrochloride
- Structure : Contains a hydroxypropylamine group, introducing additional hydrogen-bonding capability.
- Reactivity: The hydroxyl group may enhance solubility in polar solvents but could reduce stability under acidic conditions. No direct reactivity data are available in the evidence .
Ethyl 2-[3-(3-Bromophenyl)-1-Oxopropyl]Benzoate
Physicochemical Properties
The table below summarizes key properties of Ethyl 3-(1-aminocyclopropyl)benzoate and comparable compounds:
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~233 (estimated) | ~2.5 | 3 | Cyclopropylamine, ester |
| Ethyl 4-(dimethylamino)benzoate | 193.2 | 1.8 | 3 | Dimethylamino, ester |
| Ethyl 2-[3-(3-bromophenyl)-1-oxopropyl]benzoate | 361.2 | 4.4 | 3 | Bromophenyl, ketone, ester |
| Methyl 3-(1-amino-3-hydroxypropyl)benzoate HCl | ~265 (estimated) | ~1.2 | 4 | Hydroxypropylamine, ester |
Notes:
- Ethyl 4-(dimethylamino)benzoate’s lower XLogP3 (1.8) suggests better aqueous solubility than brominated or cyclopropane-containing analogs .
Performance in Polymer Chemistry
- Ethyl 4-(Dimethylamino)Benzoate: Outperforms 2-(dimethylamino)ethyl methacrylate in resin formulations, achieving higher conversion rates and improved mechanical properties. The aromatic amine’s stability under UV curing conditions is a critical advantage .
- However, the strained ring could enable unique post-polymerization modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
